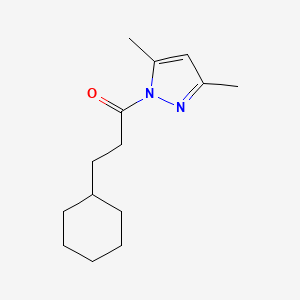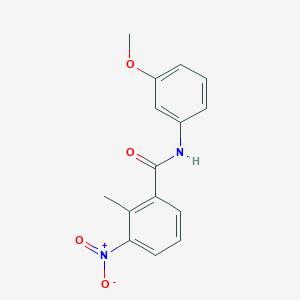
N-(3-methoxyphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
bis(3-methoxyphenyl)amine , is a chemical compound with the molecular formula C14H15NO2. Its systematic name reflects its structure: it consists of a benzene ring substituted with a 3-methoxyphenyl group and a 2-methyl-3-nitro group, connected by an amide linkage . The compound’s molecular weight is approximately 229.27 g/mol.
Preparation Methods
Synthetic Routes: The synthesis of bis(3-methoxyphenyl)amine involves several steps. One common synthetic route includes the following reactions:
Nitration: Nitrate N-(3-methoxyphenyl)acetamide using nitric acid and sulfuric acid to introduce the nitro group.
Reduction: Reduce the nitro group to an amine using a reducing agent like tin(II) chloride or iron powder .
Industrial Production: While industrial-scale production methods are not widely documented, the compound can be synthesized in the laboratory using the above steps.
Chemical Reactions Analysis
Reactivity: Bis(3-methoxyphenyl)amine can undergo various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group, converting the compound into an amine.
Substitution: The amide linkage can participate in nucleophilic substitution reactions.
Acylation: The amine group can react with acyl chlorides to form amides.
Reduction of Nitro Group: The nitro group can be reduced to an amino group using reducing agents .
Acylation: Acetyl chloride, pyridine, and anhydrous conditions.
Nitration: Nitric acid and sulfuric acid.
Reduction: Tin(II) chloride, iron powder, or other reducing agents.
Major Products: The major product of the synthesis is bis(3-methoxyphenyl)amine itself.
Scientific Research Applications
Bis(3-methoxyphenyl)amine finds applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of other compounds.
Biology: Researchers study its interactions with biological molecules.
Medicine: Investigations explore its potential as a drug candidate.
Industry: It may have applications in materials science or organic synthesis.
Mechanism of Action
The exact mechanism by which bis(3-methoxyphenyl)amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While bis(3-methoxyphenyl)amine is unique due to its specific substitution pattern, similar compounds include:
3-methoxy-N-[(3-methoxyphenyl)methyl]aniline: (CAS: 883715-23-9) .
3-(4-chlorophenyl)-N-(3-methoxyphenyl)-2-propenamide: (CAS: 472981-92-3) .
3-(4-hydroxy-3-methoxyphenyl)propionic acid: (CAS: Not specified) .
Remember that bis(3-methoxyphenyl)amine’s unique structure contributes to its distinct properties and potential applications
Properties
Molecular Formula |
C15H14N2O4 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C15H14N2O4/c1-10-13(7-4-8-14(10)17(19)20)15(18)16-11-5-3-6-12(9-11)21-2/h3-9H,1-2H3,(H,16,18) |
InChI Key |
CBEKKDJKXUXLEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(Difluoromethoxy)-3-methoxyphenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976024.png)
![N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B10976031.png)
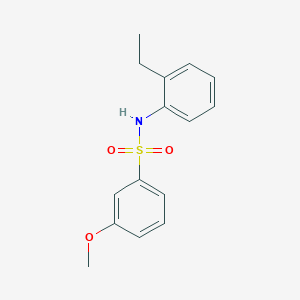
![5-bromo-N-({1-[(5-bromofuran-2-yl)carbonyl]-1H-pyrazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B10976038.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pyrazine-2-carboxamide](/img/structure/B10976041.png)
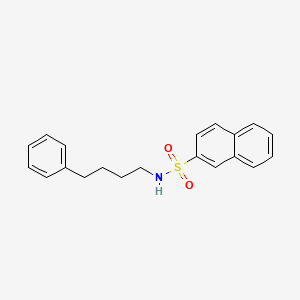
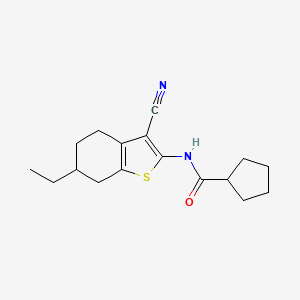
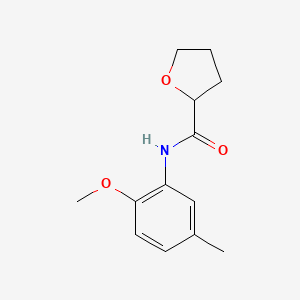
![2-[(4-Nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10976062.png)
![4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B10976070.png)

![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976082.png)
![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)
